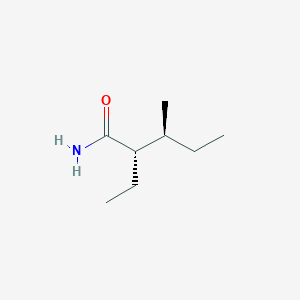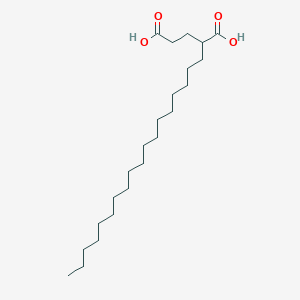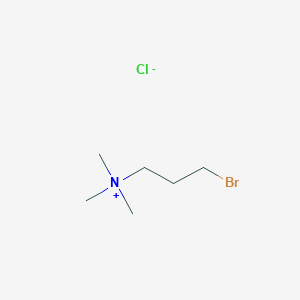
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium salt with the molecular formula C6H15Br2N. It is commonly used in organic chemistry due to its versatile applications, including the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the synthesis of ultrathin nano scrolls .
Preparation Methods
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be synthesized through the reaction of trimethylamine with 3-bromopropyl halide. The reaction typically occurs at lower temperatures with the addition of a suitable solvent such as acetonitrile. The product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Formation of Complexes: It can form complexes with other compounds, such as octa-cationic imidazolyl aluminum phthalocyanine bifunctional catalyst.
Scientific Research Applications
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-N,N,N-trimethylpropan-1-aminium chloride involves its ability to form quaternary ammonium salts, which can interact with various molecular targets. These interactions can lead to the formation of complexes, which can then participate in different chemical reactions. The compound’s surfactant properties also play a role in its mechanism of action, allowing it to stabilize emulsions and disperse particles .
Comparison with Similar Compounds
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be compared with other similar quaternary ammonium salts, such as:
3-Chloro-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
3-Iodo-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with an iodine atom instead of a bromine atom.
N,N,N-Trimethylpropan-1-aminium chloride: Lacks the halogen atom, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom.
Properties
CAS No. |
153952-22-8 |
|---|---|
Molecular Formula |
C6H15BrClN |
Molecular Weight |
216.55 g/mol |
IUPAC Name |
3-bromopropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H15BrN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LQDJAZAUZYSHSC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCBr.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


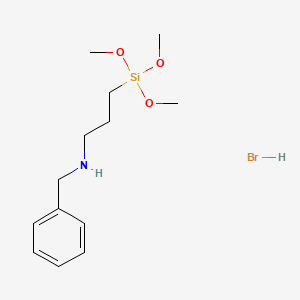
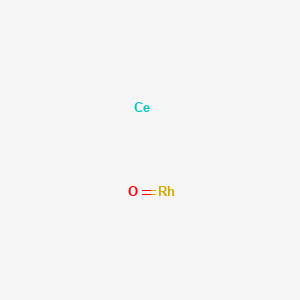
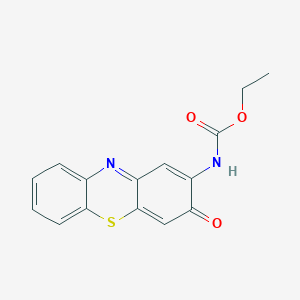
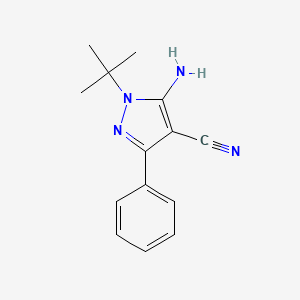
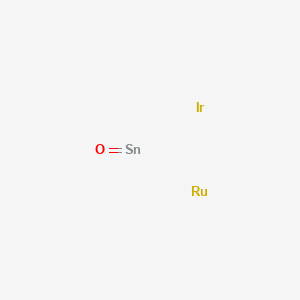
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
